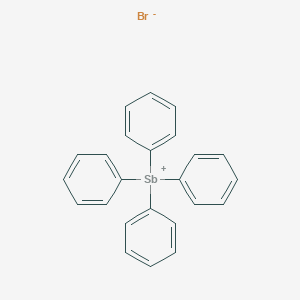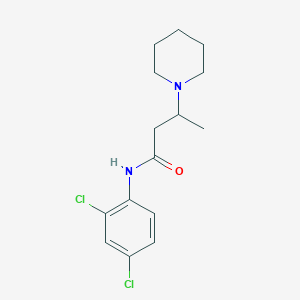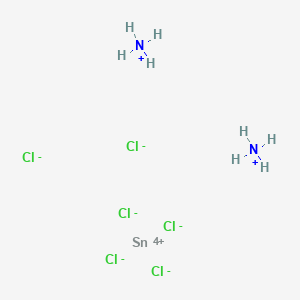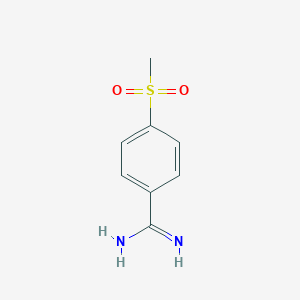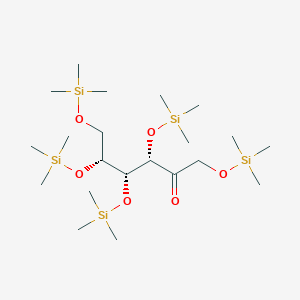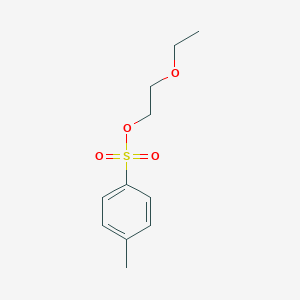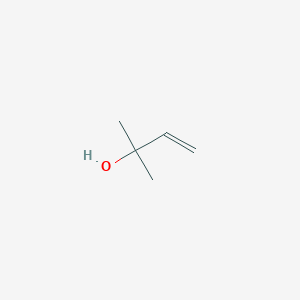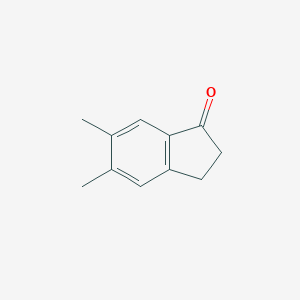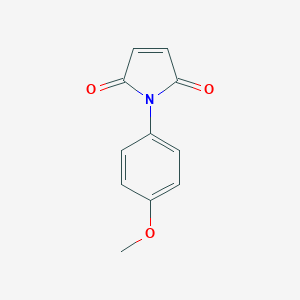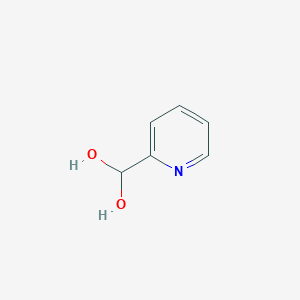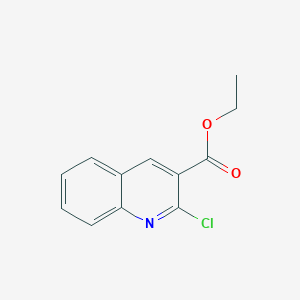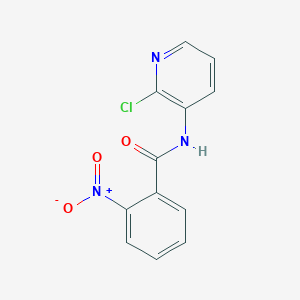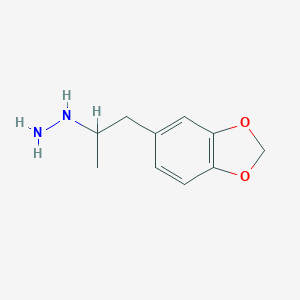
1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine, also known as safrazine, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a hydrazine derivative that has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. In
Mechanism Of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. Safrazine has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which can help to reduce oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which can help to reduce inflammation.
Biochemical And Physiological Effects
Safrazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. It has also been shown to exhibit antitumor effects, including the inhibition of tumor cell proliferation and induction of apoptosis. In addition, 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine has been investigated for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine is its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases, such as Parkinson's disease and cancer. However, there are also some limitations to its use in lab experiments. For example, 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine can be toxic at high concentrations, which can limit its use in certain assays. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine. One area of interest is its potential use in the treatment of Parkinson's disease. Safrazine has been shown to exhibit neuroprotective effects in animal models of the disease, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is its potential use in the treatment of cancer. Safrazine has been shown to exhibit antitumor effects in vitro and in vivo, and further research is needed to determine its potential use as a cancer therapy. Finally, more research is needed to fully understand the mechanism of action of 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine and its potential side effects, which will be important for the development of new drugs based on this compound.
Conclusion:
In conclusion, 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine is a promising compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects, and has been investigated for its potential neuroprotective effects. While there are some limitations to its use in lab experiments, 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine has several potential future directions for research, including its use in the treatment of Parkinson's disease and cancer. Further research is needed to fully understand its mechanism of action and potential side effects, which will be important for the development of new drugs based on this compound.
Synthesis Methods
The synthesis of 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine involves the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-one with hydrazine hydrate in the presence of a suitable catalyst. The reaction yields 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine as a yellow crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by spectral analysis, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Safrazine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor effects, making it a promising candidate for the development of new drugs. It has also been investigated for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
properties
CAS RN |
16602-88-3 |
|---|---|
Product Name |
1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine |
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propan-2-ylhydrazine |
InChI |
InChI=1S/C10H14N2O2/c1-7(12-11)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,12H,4,6,11H2,1H3 |
InChI Key |
ZTBPMPNPJPKIHB-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NN |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NN |
synonyms |
1-[α-Methyl-3,4-(methylenebisoxy)phenethyl]hydrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



